6-Bromoisatin
Overview
Description
6-Bromoisatin is a brominated derivative of isatin, a naturally occurring compound found in various plants, fungi, and marine organisms. It is known for its distinctive yellow to orange color and has a molecular formula of C8H4BrNO2. This compound has garnered significant interest due to its diverse biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromoisatin can be synthesized through several methods. One common approach involves the bromination of isatin using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. Recrystallization from acetic acid is often employed to purify the compound, resulting in yellow needles .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisatin undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield 6-bromo-1,3-dihydro-2H-indol-2-one.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 6-Bromoindigo
Reduction: 6-Bromo-1,3-dihydro-2H-indol-2-one
Substitution: Various substituted isatins depending on the nucleophile used.
Scientific Research Applications
6-Bromoisatin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and dyes.
Industry: Its derivatives are used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromoisatin involves several pathways:
Anticancer Activity: It induces apoptosis in cancer cells by inhibiting cell proliferation and enhancing the apoptotic index.
Anti-Inflammatory Activity: It inhibits the translocation of nuclear factor kappa B (NFκB) in lipopolysaccharide-stimulated macrophages, reducing the production of inflammatory markers such as nitric oxide and tumor necrosis factor-alpha.
Comparison with Similar Compounds
6-Bromoisatin is unique among its analogs due to its specific bromination at the 6-position, which imparts distinct biological activities. Similar compounds include:
5-Bromoisatin: Another brominated isatin with similar but slightly different biological activities.
7-Bromoisatin: Brominated at the 7-position, showing different reactivity and biological properties.
Properties
IUPAC Name |
6-bromo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPQMLZLINVIHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212651 | |
Record name | 1H-Indole-2,3-dione, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-79-0 | |
Record name | 1H-Indole-2,3-dione, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6326-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole-2,3-dione, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Bromoisatin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVA4QW7PH2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-bromoisatin exert its anti-inflammatory effects?
A1: Research suggests that this compound inhibits the activation of the nuclear factor kappa B (NFκB) pathway. [] NFκB plays a critical role in regulating the immune response, and its dysregulation is implicated in various inflammatory diseases. By suppressing NFκB translocation, this compound effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2). []
Q2: What is known about the anticancer properties of this compound?
A2: Studies indicate that this compound exhibits anticancer activity primarily through the induction of apoptosis (programmed cell death) in cancer cells. [, , , , ] Specifically, this compound has shown efficacy in inhibiting the proliferation of colorectal cancer cells [, , , ] and reproductive cancer cells [] in vitro and reducing tumor formation in a rodent model of colorectal cancer. []
Q3: What is the molecular formula, weight, and key spectroscopic data for this compound?
A3:
- Spectroscopic Data:
- 1H NMR Spectroscopy: Used to confirm the purity of synthesized this compound [] and characterize the chemical composition of isolated compounds. []
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed to characterize the purity and chemical composition of isolated this compound. [, ]
- Infrared (IR) Spectroscopy: Utilized to identify this compound in extracts from Muricidae molluscs. []
Q4: How does the structure of this compound influence its anti-inflammatory activity?
A4: Structure-activity relationship (SAR) studies have revealed that the bromine atom plays a crucial role in the anti-inflammatory activity of this compound. [] Specifically, the position of the bromine atom on the isatin benzene ring significantly impacts its potency, with 5-bromoisatin exhibiting higher activity than this compound, followed by 7-bromoisatin. [] Furthermore, mono-brominated indoles and isatins demonstrate greater anti-inflammatory effects compared to dimer indoles or non-brominated isatin. []
Q5: Have any studies investigated the bioavailability and pharmacokinetics of this compound?
A6: Yes, research suggests that this compound is bioavailable, as evidenced by its in vivo efficacy following oral administration in rodent models. [, ] While specific pharmacokinetic data is limited, a decrease in plasma potassium levels observed in one study suggests a potential diuretic effect. []
Q6: What are the potential advantages of using this compound as a therapeutic agent?
A7: As a naturally occurring compound found in edible molluscs, this compound offers potential advantages in terms of safety and biocompatibility. [, ] Preclinical studies have indicated minimal toxicity at effective doses, supporting its potential for development as a natural therapeutic agent. [, , ]
Q7: Are there any analytical methods available for quantifying this compound in biological samples?
A8: Yes, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a reliable and validated method for quantifying this compound in biological samples, including Muricidae extracts. [] This method offers high sensitivity and specificity, making it suitable for pharmacokinetic studies and quality control purposes.
Q8: What are the limitations of the current research on this compound?
A8: While promising, current research on this compound is primarily limited to preclinical studies. More extensive in vivo studies are needed to establish its efficacy, safety, and optimal dosage for different applications. Additionally, research on its long-term effects, potential drug interactions, and detailed pharmacokinetic profile is crucial for its clinical translation.
Q9: What are the future directions for research on this compound?
A9: Future research should focus on:
Q10: What are the implications of climate change on the production of this compound in Muricidae molluscs?
A12: Research has shown that ocean warming can significantly impact the production and storage of secondary metabolites in marine invertebrates, including this compound in D. orbita. [] Elevated temperatures were found to reduce the proportion of the precursor tyrindoxyl sulphate, while increasing the relative abundance of this compound. [] This highlights the potential vulnerability of natural product sources to climate change and the importance of sustainable harvesting practices.
Q11: How can mass spectrometry imaging (MSI) contribute to our understanding of this compound metabolism?
A13: Advanced MSI techniques, such as desorption/ionization on silicon (DIOS) and silver-assisted DIOS, have been successfully employed to map the distribution of this compound metabolites in tissue sections. [, ] These techniques allow for the visualization and identification of metabolites in a spatial context, providing valuable insights into the absorption, distribution, and metabolism of this compound in biological systems.
Q12: What is the significance of studying the reproductive system of Dicathais orbita in relation to this compound?
A14: Studies have explored the distribution of Tyrian purple precursors, including this compound, in the reproductive system of D. orbita. [] This research sheds light on the potential role of these compounds in reproductive processes and provides valuable information for understanding the biosynthesis and ecological significance of this compound.
Q13: What is the historical significance of Tyrian purple and its precursors?
A15: Tyrian purple, a dye historically obtained from Muricidae molluscs, has played a significant cultural and economic role since ancient times. [] Research on the chemical composition of Tyrian purple and its precursors, including this compound, provides insights into historical dyeing practices and contributes to our understanding of the evolution of natural product use throughout history.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.